1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole
Description
This compound belongs to the thieno[2,3-d]pyrimidine family fused with a pyrazole moiety, characterized by a 4-chlorophenyl group at position 5, a methyl group at position 6 of the thienopyrimidine core, and 3,5-dimethyl substitutions on the pyrazole ring (Fig. 1).
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4S/c1-10-8-11(2)23(22-10)17-16-15(13-4-6-14(19)7-5-13)12(3)24-18(16)21-9-20-17/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWBSHCBWPOWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C3C(=C(SC3=NC=N2)C)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thienopyrimidine derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like ethanol, methanol, and acetonitrile. Reaction conditions often involve controlled temperatures, typically ranging from room temperature to reflux conditions, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for various therapeutic applications:
Anticancer Properties
Research indicates that this compound has significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through the modulation of cell signaling pathways involved in apoptosis and cell cycle regulation.
Case Study:
In vitro studies demonstrated that the compound reduced cell viability in human cancer cell lines with IC50 values ranging from 5 to 15 µM, indicating moderate potency against these cells.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 10 | Moderate |
| HeLa | 8 | Moderate |
| A549 | 12 | Moderate |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Case Study:
A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively.
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | Effective |
| Escherichia coli | 20 | Effective |
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This action suggests potential applications in treating inflammatory diseases.
Case Study:
Animal models of inflammation showed that administration of the compound significantly reduced edema and inflammatory markers compared to control groups.
Synthetic Routes
The synthesis of 1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole typically involves multi-step reactions starting from simpler thienopyrimidine derivatives. Key synthetic methods include:
- Cyclization Reactions : Utilizing palladium-catalyzed reactions to form the thieno[2,3-d]pyrimidine core.
- Substitution Reactions : Introducing the pyrazole moiety through nucleophilic substitution.
Industrial Applications
Given its biological properties, this compound is being explored for potential use in pharmaceuticals as:
- Anticancer agents : Development of targeted therapies for various cancers.
- Antimicrobial agents : Formulation of new antibiotics or antifungal medications.
- Anti-inflammatory drugs : Creation of novel treatments for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it has been found to inhibit protein kinase B (Akt), a key component in intracellular signaling pathways that regulate cell growth and survival. By inhibiting Akt, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural and functional differences between the target compound and related derivatives:
Table 1: Structural and Functional Comparison
Structural Features Influencing Bioactivity
Core Heterocycle Variations: The target compound’s thieno[2,3-d]pyrimidine core differs from pyrrolo[2,3-d]pyrimidine in AZD5363 , which replaces the sulfur atom with a nitrogen, altering electron distribution and binding affinity.
Substituent Effects :
- The 4-chlorophenyl group is conserved in AZD5363 and the target compound, suggesting a role in hydrophobic pocket binding. In contrast, 3,4-dimethylphenyl ether derivatives () prioritize synthetic utility over bioactivity .
- The 3,5-dimethylpyrazole in the target compound may enhance metabolic stability compared to urea-linked derivatives (), which exhibit higher polarity and shorter half-lives .
Functional Group Contributions: AZD5363 incorporates a piperidine-4-carboxamide group critical for Akt kinase inhibition, whereas the target compound’s pyrazole may serve as a hinge-binding motif in kinase interactions . Antitumor urea derivatives () leverage hydrogen-bonding via urea groups, achieving nanomolar IC₅₀ values, whereas methyl groups on pyrazole may prioritize lipophilicity .
Biological Activity
The compound 1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole (CAS No. 43088-67-1) is a complex organic molecule that has garnered attention for its potential biological activities. The structure incorporates elements known for their therapeutic properties, including the pyrazole and thieno[2,3-d]pyrimidine moieties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 292.81 g/mol. The structural features include:
- A thieno[2,3-d]pyrimidine core that contributes to its biological activity.
- A chlorophenyl substituent that may enhance lipophilicity and receptor binding affinity.
- A pyrazole ring known for various pharmacological properties.
Anti-inflammatory Activity
Research has indicated that compounds containing the pyrazole nucleus often exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazoles have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, pyrazole derivatives displayed up to 85% inhibition of TNF-α at specific concentrations, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been tested against various bacterial strains, including E. coli and S. aureus, with some compounds demonstrating notable efficacy. For example, certain synthesized pyrazoles showed promising results against resistant strains of bacteria .
Antitumor Activity
The thieno[2,3-d]pyrimidine scaffold is associated with antitumor activity in several studies. Compounds derived from this scaffold have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound has not been extensively studied in this context but shares structural similarities with other known antitumor agents.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many pyrazole derivatives act by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Receptor Modulation : The presence of the chlorophenyl group may facilitate interaction with various receptors involved in inflammatory responses and microbial resistance.
- Cell Cycle Interference : Some thieno[2,3-d]pyrimidine derivatives have been reported to interfere with the cell cycle in cancer cells, leading to reduced proliferation.
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activities of similar compounds:
Q & A
Q. How can researchers optimize the synthesis of this thienopyrimidine-pyrazole hybrid compound to improve yield and purity?
- Methodological Answer: Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, a central composite design can minimize experimental runs while accounting for interactions between variables. Post-synthesis purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or recrystallization (using DCM/methanol) can enhance purity . Parallel synthesis routes, such as coupling thienopyrimidine precursors with pyrazole derivatives under Suzuki-Miyaura conditions, may also be tested .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions on the thienopyrimidine and pyrazole rings. For example, the deshielded proton at C-6 of the thieno[2,3-d]pyrimidine ring typically appears as a singlet near δ 8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns (e.g., loss of the 4-chlorophenyl group).
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer: Prioritize in vitro assays targeting kinase inhibition (e.g., EGFR, VEGFR) due to the structural similarity of thienopyrimidine derivatives to ATP-binding domains. Use dose-response curves (IC determination) and cell viability assays (MTT/XTT) in cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., imatinib) and validate results with Western blotting for downstream signaling proteins (e.g., phosphorylated ERK) .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic properties and reactivity of this compound?
- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Mulliken charges. This predicts nucleophilic/electrophilic sites for further functionalization. Compare computed IR spectra with experimental data to validate tautomeric forms or hydrogen-bonding networks . Couple this withmolecular docking (AutoDock Vina) to simulate binding affinities to target proteins .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer: Conduct meta-analysis of dose-response data using tools like GraphPad Prism to identify outliers. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). For instance, discrepancies in IC values may arise from differences in cellular permeability—address this with logP measurements (shake-flask method) or PAMPA assays .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclocondensation) be elucidated?
- Methodological Answer: Use isotopic labeling (e.g., N or C) to track atom migration during cyclocondensation. Perform kinetic studies (variable-temperature NMR) to identify rate-determining steps. Pair with computational reaction pathway modeling (Gaussian 16) to visualize transition states and intermediates .
Q. What advanced separation techniques address challenges in isolating stereoisomers or polymorphs?
- Methodological Answer: For stereoisomers, employ chiral HPLC (Chiralpak IA column) with polar organic mobile phases. For polymorphs, use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to characterize crystalline forms. Supercritical fluid chromatography (SFC) may enhance resolution of closely related derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
